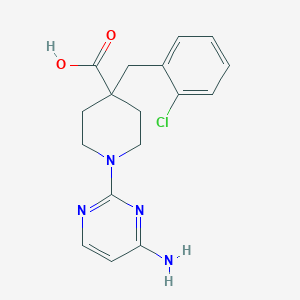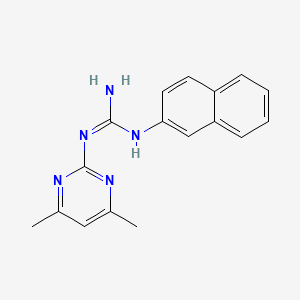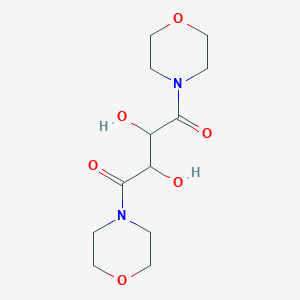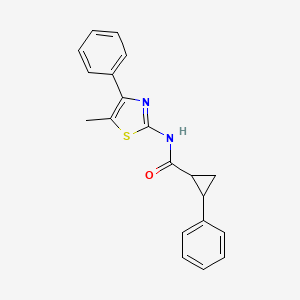![molecular formula C19H28N4O3 B5464223 N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE](/img/structure/B5464223.png)
N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a tert-butyl group, a carbamoyl group, and a benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst such as Zn(ClO4)2·6H2O . The reaction is carried out under solvent-free conditions at 50°C, resulting in high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of tert-butyl acetate and various amines under mild reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni or LiAlH4.
Substitution: Substitution reactions often involve nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), Zn(ClO4)2·6H2O, and various acids and bases. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Finasteride: A well-known compound with similar structural features, used in the treatment of benign prostatic hyperplasia.
Epristeride: Another compound with similar properties, used for similar therapeutic purposes.
Uniqueness
N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]-2-oxobenzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-18(2,3)20-15(24)11-22-13-9-7-8-10-14(13)23(17(22)26)12-16(25)21-19(4,5)6/h7-10H,11-12H2,1-6H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQPODZQECODAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2N(C1=O)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]phenol](/img/structure/B5464152.png)
![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2-propylpentanamide](/img/structure/B5464158.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5464160.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5464177.png)
![(4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B5464181.png)
![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5464187.png)
![2-{[(3,4-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5464191.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5464194.png)

![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)

![4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5464238.png)

